molecular formula C18H16N4OS B10867428 3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10867428
M. Wt: 336.4 g/mol
InChI Key: UOMOVTOWSYZSCX-JXMROGBWSA-N
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Description

3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as an anti-cancer agent, it inhibits PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity. Its ability to act as a dual inhibitor of PARP-1 and EGFR sets it apart from other similar compounds .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12(2)14-8-5-13(6-9-14)7-10-16-21-22-17(15-4-3-11-23-15)19-20-18(22)24-16/h3-12H,1-2H3/b10-7+

InChI Key

UOMOVTOWSYZSCX-JXMROGBWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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